![molecular formula C17H17FN2O2 B268823 2-fluoro-N-{4-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B268823.png)
2-fluoro-N-{4-[(propylamino)carbonyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N-{4-[(propylamino)carbonyl]phenyl}benzamide, also known as FPBA, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of benzamides and has been studied extensively for its potential use in various applications.
Wirkmechanismus
2-fluoro-N-{4-[(propylamino)carbonyl]phenyl}benzamide works by inhibiting the activity of the enzyme monoacylglycerol lipase (MAGL). This enzyme is responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG), which plays a crucial role in various physiological processes such as pain sensation, appetite regulation, and inflammation. By inhibiting MAGL, this compound increases the levels of 2-AG, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain sensation, increase appetite, and reduce inflammation. It has also been studied for its potential use in the treatment of various neurological disorders such as epilepsy and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-fluoro-N-{4-[(propylamino)carbonyl]phenyl}benzamide is its potential use in the treatment of various neurological disorders. It has also been shown to have a significant impact on the central nervous system, making it a valuable tool for studying various physiological processes. However, one of the main limitations of this compound is its potential toxicity, which needs to be carefully evaluated before it can be used in clinical applications.
Zukünftige Richtungen
There are several future directions for the study of 2-fluoro-N-{4-[(propylamino)carbonyl]phenyl}benzamide. One potential area of research is its potential use in the treatment of various neurological disorders. It has also been shown to have a significant impact on the central nervous system, making it a valuable tool for studying various physiological processes. Additionally, further research is needed to evaluate the potential toxicity of this compound and its suitability for clinical applications.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. It has been extensively studied for its potential use in various applications, including the treatment of various neurological disorders. While there are advantages and limitations to its use, there are several future directions for the study of this compound that hold promise for its potential use in clinical applications.
Synthesemethoden
The synthesis of 2-fluoro-N-{4-[(propylamino)carbonyl]phenyl}benzamide involves the reaction of 4-aminobenzamide with propyl isocyanate and 2-fluorobenzoyl chloride. The resulting product is then purified through column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
2-fluoro-N-{4-[(propylamino)carbonyl]phenyl}benzamide has been extensively studied for its potential use in various scientific research applications. It has been shown to have a significant impact on the central nervous system and has been studied for its potential use in the treatment of various neurological disorders.
Eigenschaften
Molekularformel |
C17H17FN2O2 |
---|---|
Molekulargewicht |
300.33 g/mol |
IUPAC-Name |
2-fluoro-N-[4-(propylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C17H17FN2O2/c1-2-11-19-16(21)12-7-9-13(10-8-12)20-17(22)14-5-3-4-6-15(14)18/h3-10H,2,11H2,1H3,(H,19,21)(H,20,22) |
InChI-Schlüssel |
KZPDVXAYIJDKEB-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F |
Kanonische SMILES |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.